3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
“3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid” is a heterocyclic sulfur compound . It is a specialty product for proteomics research . The IUPAC name is 3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid .
Synthesis Analysis
This compound may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular formula of this compound is C11H9ClO2S . The InChI code is 1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid” is 240.71 . It is a powder at room temperature .Scientific Research Applications
Crystal Structure Analysis Research on benzothiophene-based compounds, like 1-benzothiophene-2-carboxylic acid, has elucidated their pharmacological significance and therapeutic effectiveness against various diseases. A new polymorph of this compound was characterized, revealing a complex 3D hydrogen-bonded arrangement that underpins its stability and interaction properties, crucial for designing new materials and drugs (Dugarte-Dugarte et al., 2021).
Molecular Docking and Pharmaceutical Applications A theoretical study of the molecular geometry, vibrational, pharmaceutical, and electronic properties of monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid was conducted. This study highlighted the compound's pharmaceutical potential, supported by molecular docking analysis to demonstrate its therapeutic properties (Sagaama & ISSAOUI, 2020).
Photoluminescence A metal-organic polymer, incorporating benzothiophene derivatives, displayed strong photoluminescence at room temperature, a property that can be exploited in the development of new optical materials and devices (Chen et al., 2003).
Electrochemical Reduction The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was studied, revealing a specific reduction mechanism that forms the basis for understanding the reactivity and potential applications of these compounds in synthetic chemistry and materials science (Rejňák et al., 2004).
Antimicrobial Activity New derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol were synthesized and demonstrated significant antibacterial activity, showcasing the potential of benzothiophene compounds in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJMNIUBQYMEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid |
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